Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].
SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].
SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].
Stearoyl coenzyme A lithium salt is a derivative of stearoyl coenzyme A, a saturated fatty acid metabolite that plays a critical role in lipid metabolism and the synthesis of polyunsaturated fatty acids. The compound is characterized by its molecular formula and a molecular weight of approximately 1,034.00 g/mol. This compound is primarily utilized in research settings as a biochemical reagent to study lipid metabolism and related biochemical processes, particularly in the context of fatty acid desaturation and the peroxisome proliferator-activated receptor signaling pathway .
Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:
This desaturation process is vital for maintaining membrane fluidity and regulating lipid composition within cells .
The biological activity of stearoyl coenzyme A lithium salt is primarily linked to its role in lipid metabolism. It influences several metabolic pathways, including:
Stearoyl coenzyme A lithium salt can be synthesized through several methods, typically involving the acylation of coenzyme A with stearic acid followed by lithium salt formation. Common synthesis steps include:
These methods are often optimized for yield and purity, ensuring that the final product meets the required standards for laboratory use .
Stearoyl coenzyme A lithium salt has diverse applications in biochemical research, including:
Interaction studies involving stearoyl coenzyme A lithium salt focus on its interactions with various enzymes and receptors involved in lipid metabolism. Notably, it has been shown to interact with:
Several compounds share structural or functional similarities with stearoyl coenzyme A lithium salt. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Oleoyl Coenzyme A | 10416-59-6 | Unsaturated fatty acid metabolite; involved in similar pathways. |
Palmitoyl Coenzyme A | 20283-19-0 | Shorter chain fatty acid; participates in lipid metabolism but less effective in desaturation reactions compared to stearoyl. |
Myristoyl Coenzyme A | 19874-44-9 | Even shorter chain; primarily involved in membrane structure rather than desaturation processes. |
Stearoyl coenzyme A lithium salt stands out due to its specific involvement in desaturation reactions and its role as a substrate for key metabolic enzymes, making it essential for understanding lipid metabolism dynamics .
The synthesis of stearoyl coenzyme A lithium salt begins with the fundamental acylation reaction between coenzyme A and stearic acid, forming the thioester bond that characterizes acyl-coenzyme A derivatives [26]. This process involves the activation of stearic acid through adenosine triphosphate-dependent mechanisms catalyzed by acyl-coenzyme A synthetases [26] [28]. The reaction proceeds through a two-step mechanism involving the initial conversion of stearic acid and adenosine triphosphate to an enzyme-bound acyl-adenosine monophosphate intermediate in the presence of magnesium ions, followed by thioester bond formation with coenzyme A to generate adenosine monophosphate and the desired stearoyl-coenzyme A product [30].
The molecular formula of the resulting stearoyl-coenzyme A compound is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034.0 grams per mole [37] [38]. The systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate [40].
Enzymatic synthesis methods have demonstrated superior efficiency compared to chemical synthesis approaches [6]. Research has established five distinct chemo-enzymatic methodologies for synthesizing coenzyme A thioesters, with yields of 40% or higher achieved for 26 different coenzyme A thioester derivatives [6]. The substrate specificity of acyl-coenzyme A synthetases varies significantly depending on the chain length of the fatty acid substrate [26]. Long-chain acyl-coenzyme A synthetases, including those in the ACSL family, demonstrate preference for fatty acids containing 12-20 carbon atoms, making them particularly suitable for stearic acid activation [26].
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 1034.0 g/mol | [37] |
CAS Number | 362-66-3 | [38] [40] |
Exact Mass | 1033.38000 | [38] |
LogP | 6.2892 | [38] [41] |
Polar Surface Area | 418.36 Ų | [38] [41] |
The acylation process demonstrates strict structural requirements for fatty acid recognition [30]. Studies on oilseed acyl-coenzyme A synthetases reveal that enzymes producing long-chain fatty acids exhibit stringent molecular structure recognition, with stearic acid serving as a moderately effective substrate compared to oleic acid [30]. The reaction efficiency is influenced by temperature, pH, and the presence of cofactors including magnesium ions and adenosine triphosphate [26].
The conversion of stearoyl-coenzyme A to its lithium salt form involves specific precipitation and crystallization methodologies that enhance both stability and solubility characteristics [11]. Lithium salt formation occurs through ionic interactions between the negatively charged phosphate groups of the coenzyme A moiety and lithium cations [11] [33]. The resulting lithium salt exhibits improved storage stability and enhanced solubility in aqueous solutions compared to other metallic salt forms [1] [16].
The precipitation process requires careful control of pH conditions, typically maintained between 7.0 and 8.0 to ensure optimal salt formation while preventing hydrolysis of the thioester bond [43]. Research demonstrates that lithium salts of coenzyme A derivatives maintain structural integrity under physiological pH conditions, with hydrolysis rates remaining minimal at neutral pH values [43]. The lithium salt formation process involves displacement of protons from the phosphoric acid groups by lithium cations, resulting in a stable ionic complex [11].
Crystallization techniques employ controlled cooling and solvent evaporation methods to achieve high-purity lithium salt products [31]. The dissolution-precipitation dynamics in organic solvents facilitate the selective formation of lithium salts while minimizing the presence of impurities [31]. Studies on lithium salt recovery demonstrate that precipitation efficiency can reach 99.8% under optimized conditions [13].
Property | Specification | Reference |
---|---|---|
Storage Temperature | -20°C | [7] [11] |
Purity | ≥90% | [7] |
Appearance | White to slight yellow powder | [16] |
Solubility | Soluble in water | [16] |
Stability | 1 Year at -20°C | [11] |
The isolation process incorporates solid-phase extraction methodologies to separate the lithium salt from reaction byproducts [22]. Ion-pairing reverse-phase chromatography provides effective separation of the desired product from unreacted starting materials and side products [18]. The use of 5-sulfosalicylic acid as a deproteinizing agent obviates the need for additional purification steps while maintaining product integrity [22].
Temperature control during the isolation process proves critical for maintaining thioester stability [43]. Multiple freeze-thaw cycles result in significant degradation of acyl-coenzyme A content, with losses of 16% observed after five cycles [21]. Appropriate storage in methanol solutions provides optimal stability for extended periods [15].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for quality control analysis of stearoyl coenzyme A lithium salt [18] [19]. Ion-pairing reverse-phase high-performance liquid chromatography with electrospray ionization high-resolution mass spectrometry provides comprehensive analytical determination of acyl-coenzyme A derivatives [18]. The methodology demonstrates excellent mass accuracy over wide dynamic ranges and enables measurement of true isotope patterns for molecular formula elucidation [18].
Chromatographic separation employs C₁₈ reverse-phase columns with linear gradients of ammonium acetate buffer and acetonitrile [24]. The positive-ion mass spectra of stearoyl-coenzyme A derivatives generate dominant [M+H]⁺ ions, while negative-ion mass spectra demonstrate abundant [M-H]⁻ and [M-2H]²⁻ ions [24]. Detection limits for acyl-coenzyme A esters range from 0.07 to 0.14 picomoles in single injections [15].
Two-dimensional liquid chromatography methods coupled with high-resolution mass spectrometry enable comprehensive analysis covering short-, medium-, and long-chain acyl-coenzyme A derivatives within single analytical runs [19]. Complex acyl-coenzyme A mixtures undergo separation into fractions according to acyl chain characteristics through first-dimensional prefractionation, followed by parallel column separation in the second dimension [19].
Analytical Method | Detection Limit | Linear Range | Reference |
---|---|---|---|
HPLC-ESI-HRMS | 0.07-0.14 pmol | 1.8-1200 pmol | [15] [18] |
2D LC/HRMS | Not specified | Comprehensive coverage | [19] |
LC-MS/MS | 0.1 μmol/L | 0.1-4 μmol/L | [20] |
HPLC-UV | Not specified | Variable | [23] |
Quality control protocols incorporate multiple reaction monitoring for quantitative analysis [20]. The methodology demonstrates reproducible recovery in the range of 0.1-4 micromolar concentrations with linear correlation coefficients exceeding 0.99 [20]. Validation procedures include assessment of accuracy, precision, linearity, and stability under various storage conditions [15].
Stability testing reveals that acyl-coenzyme A derivatives demonstrate pH-dependent hydrolysis characteristics [43]. Under neutral pH conditions, hydrolysis rates remain in the range of 1-2 × 10⁻⁷ seconds⁻¹, corresponding to half-lives of 40-80 days [43]. The presence of reducing agents such as tris-(2-carboxyethyl)phosphine significantly accelerates hydrolysis rates, particularly around neutral pH values [43].
Stearoyl coenzyme A lithium salt serves as the primary substrate for stearoyl-coenzyme A desaturase 1, a central enzyme in mammalian fatty acid metabolism [1] [2]. This endoplasmic reticulum-bound enzyme catalyzes the delta-9-cis desaturation of saturated fatty acyl-coenzyme A substrates, with stearoyl-coenzyme A and palmitoyl-coenzyme A as its preferred substrates [2] [3]. The enzyme converts stearoyl-coenzyme A to oleoyl-coenzyme A and palmitoyl-coenzyme A to palmitoleoyl-coenzyme A, respectively [2] [4].
The catalytic mechanism involves a complex electron transport system requiring molecular oxygen, NADH, cytochrome b5 reductase, and cytochrome b5 as cofactors [5] [6]. The enzyme contains a di-iron catalytic center coordinated by conserved histidine residues [7] [8]. Electrons flow from NADH via cytochrome b5 reductase to cytochrome b5, then to stearoyl-coenzyme A desaturase 1, and finally to oxygen, which is reduced to water [5] [6]. The enzyme introduces a single double bond at the delta-9,10 position of long-chain acyl-coenzyme A substrates through a stepwise mechanism that removes hydrogen atoms sequentially from the C-9 and C-10 positions [6] [9].
Research findings from stearoyl-coenzyme A desaturase 1 knockout mice have revealed the physiological importance of this enzymatic reaction [10] [11]. These mice demonstrate reduced body adiposity, increased insulin sensitivity, and resistance to diet-induced obesity [10] [12]. The absence of stearoyl-coenzyme A desaturase 1 activity leads to upregulated expression of fatty acid oxidation genes and downregulated lipid synthesis genes [10] [13]. These metabolic changes protect the mice from various conditions that promote obesity, insulin resistance, and hepatic steatosis [13] [11].
The crystal structure of human stearoyl-coenzyme A desaturase 1 in complex with stearoyl-coenzyme A has provided detailed insights into substrate binding and catalytic mechanisms [7] [8]. The stearoyl-coenzyme A substrate inserts into a narrow hydrophobic tunnel lined by specific amino acid residues, with a pronounced kink that induces a cis conformation into the acyl chain [8]. This structural arrangement positions carbons 9 and 10 of the substrate proximal to the zinc-bound catalytic center, determining the regioselectivity of the desaturation reaction [8].
Parameter | Value/Description |
---|---|
Substrate | Stearoyl-CoA (primary), Palmitoyl-CoA |
Product | Oleoyl-CoA (primary), Palmitoleoyl-CoA |
Enzyme Type | Delta-9 fatty acid desaturase (EC 1.14.19.1) |
Location | Endoplasmic reticulum membrane |
Cofactors Required | NADH, Cytochrome b5 reductase, Cytochrome b5, O2 |
Metal Center | Di-iron center coordinated by histidine residues |
Stearoyl coenzyme A lithium salt plays crucial roles in both fatty acid elongation and β-oxidation pathways, representing opposing metabolic processes that determine cellular energy balance and lipid homeostasis [14] [15].
In the fatty acid elongation pathway, stearoyl-coenzyme A serves as both a substrate and intermediate in the endoplasmic reticulum-based elongation system [16] [15]. The elongation process involves four sequential enzymatic steps that extend fatty acid chains by two-carbon units using malonyl-coenzyme A as the carbon donor [15] [17]. The pathway produces very long-chain fatty acids that are essential components of membrane sphingolipids, cuticular waxes, and specialized lipid structures [17].
The elongation cycle begins with condensation, where a 3-ketoacyl-coenzyme A synthase (elongase) catalyzes the condensation of malonyl-coenzyme A with the fatty acyl-coenzyme A precursor, releasing carbon dioxide and coenzyme A [15] [17]. This is followed by reduction of the 3-ketoacyl intermediate by a 3-ketoacyl-coenzyme A reductase using NADPH as the reducing agent [15]. The third step involves dehydration catalyzed by a 3-hydroxyacyl-coenzyme A dehydratase, forming a trans-2,3-enoyl-coenzyme A intermediate [15]. Finally, trans-2,3-enoyl-coenzyme A reductase performs the final reduction step, also requiring NADPH, to yield the elongated fatty acyl-coenzyme A product [15].
Seven distinct elongase subtypes (Elovl1-7) have been identified in mammalian genomes, each exhibiting specific substrate preferences and tissue distribution patterns [15]. Elovl6 specifically catalyzes the elongation of stearoyl-coenzyme A to produce longer saturated fatty acids, while other elongases handle different chain lengths and degrees of saturation [15] [17].
In the β-oxidation pathway, stearoyl-coenzyme A undergoes systematic breakdown to generate acetyl-coenzyme A units for energy production [18] [14]. Studies comparing the oxidation rates of different fatty acyl-coenzyme A esters have shown that stearoyl-coenzyme A is oxidized equally as rapidly as oleoyl-coenzyme A in rat heart mitochondria, indicating efficient processing of saturated long-chain fatty acids [18].
The β-oxidation process involves four repetitive enzymatic steps that sequentially remove two-carbon units from the fatty acid chain [14] [19]. Acyl-coenzyme A dehydrogenase catalyzes the initial dehydrogenation between carbons 2 and 3, creating a trans double bond and reducing FAD to FADH2 [14] [19]. Enoyl-coenzyme A hydratase then catalyzes hydration across the double bond, introducing a hydroxyl group at carbon 3 [14]. The third step involves oxidation of the hydroxyl group by 3-hydroxyacyl-coenzyme A dehydrogenase, forming a ketone and reducing NAD+ to NADH [14]. Finally, thiolase performs thiolytic cleavage to release acetyl-coenzyme A and a shortened fatty acyl-coenzyme A chain [14].
The entry of fatty acids into mitochondria for β-oxidation requires the carnitine palmitoyltransferase system [20] [21] [19]. Carnitine palmitoyltransferase 1 catalyzes the rate-limiting step by converting fatty acyl-coenzyme A to acyl-carnitine for transport across the mitochondrial membrane [20] [21]. This enzyme is allosterically inhibited by malonyl-coenzyme A, creating a crucial regulatory mechanism that prevents simultaneous fatty acid synthesis and oxidation [22] [23] [24].
Step | Enzyme | Substrate | Product |
---|---|---|---|
1. Condensation | 3-ketoacyl-CoA synthase (Elongase) | Fatty acyl-CoA + Malonyl-CoA | 3-ketoacyl-CoA + CO2 + CoA |
2. Reduction | 3-ketoacyl-CoA reductase | 3-ketoacyl-CoA + NADPH | 3-hydroxyacyl-CoA + NADP+ |
3. Dehydration | 3-hydroxyacyl-CoA dehydratase | 3-hydroxyacyl-CoA | trans-2,3-enoyl-CoA + H2O |
4. Final Reduction | trans-2,3-enoyl-CoA reductase | trans-2,3-enoyl-CoA + NADPH | Elongated fatty acyl-CoA + NADP+ |
Step | Enzyme | Substrate | Product |
---|---|---|---|
1. Dehydrogenation | Acyl-CoA dehydrogenase | Fatty acyl-CoA + FAD | trans-2-enoyl-CoA + FADH2 |
2. Hydration | Enoyl-CoA hydratase | trans-2-enoyl-CoA + H2O | 3-hydroxyacyl-CoA |
3. Oxidation | 3-hydroxyacyl-CoA dehydrogenase | 3-hydroxyacyl-CoA + NAD+ | Ketoacyl-CoA + NADH + H+ |
4. Thiolysis | Thiolase | Ketoacyl-CoA + CoA | Acetyl-CoA + Shortened acyl-CoA |
Stearoyl coenzyme A lithium salt and its metabolic products interact significantly with the peroxisome proliferator-activated receptor signaling system, which represents a fundamental regulatory network controlling lipid metabolism, energy homeostasis, and metabolic gene expression [25] [26] [27].
The PPAR family consists of three distinct isoforms - PPARα, PPARβ/δ, and PPARγ - each exhibiting unique tissue distribution patterns, ligand specificities, and metabolic functions [25] [27] [28]. These nuclear hormone receptors function as ligand-dependent transcription factors that regulate gene expression by forming heterodimers with retinoid X receptors and binding to peroxisome proliferator response elements in target gene promoters [25] [26].
PPARα is highly expressed in liver, skeletal muscle, kidney, and heart tissues and plays a central role in regulating fatty acid oxidation pathways [29] [27]. This isoform upregulates expression of key enzymes including carnitine palmitoyltransferase 1, acyl-coenzyme A oxidase, and cholesterol 7α-hydroxylase, thereby promoting β-oxidation, triglyceride clearance, and bile acid synthesis [29] [26]. Research has demonstrated that PPARα knockout mice exhibit impaired ability to increase stearoyl-coenzyme A desaturase 1 expression during refeeding after fasting, indicating complex regulatory interactions between PPAR signaling and fatty acid desaturation [30].
PPARβ/δ is ubiquitously expressed and primarily regulates lipid oxidation and cell proliferation [31] [32]. Importantly, PPARβ/δ activation induces stearoyl-coenzyme A desaturase 1 expression, promoting monounsaturated fatty acid formation instead of saturated fatty acid accumulation [32]. This metabolic shift decreases oxidative stress and represents a promising approach for addressing insulin resistance [32]. The induction of stearoyl-coenzyme A desaturase 1 by PPARβ/δ creates a regulatory loop where the enzyme's products can further modulate PPAR activity [33] [32].
PPARγ is predominantly expressed in adipose tissue with lower levels in liver, and primarily promotes adipogenesis and glucose uptake enhancement [29] [27]. Research using bovine stromal vascular fraction cells has demonstrated that stearoyl-coenzyme A desaturase 1 promotes adipogenesis by activating the PPARγ receptor [34] [35]. When stearoyl-coenzyme A desaturase 1 was overexpressed, PPARγ receptor activity was enhanced by 3.69 times, and the contents of palmitoleate and oleate were significantly increased [34] [35]. These findings suggest that oleate produced by stearoyl-coenzyme A desaturase 1 acts as a strong ligand for the PPARγ receptor to enhance adipogenesis [34] [35].
The interaction between stearoyl-coenzyme A desaturase 1 and PPAR signaling creates complex regulatory networks that integrate fatty acid synthesis, oxidation, and storage [36] [37]. Studies using stearoyl-coenzyme A desaturase 1 and PPARα double knockout mice have revealed that the reduction of fat accumulation associated with stearoyl-coenzyme A desaturase 1 deficiency occurs independently of the PPARα pathway [36] [38]. Instead, the metabolic effects are mediated through inhibition of sterol regulatory element-binding protein 1-regulated de novo lipogenesis and activation of adipose triglyceride lipase and hormone-sensitive lipase-dependent lipolysis [36] [38].
PPARγ agonist-induced alterations in fatty acid desaturase expression involve complex interactions with mitogen-activated protein kinase pathways [33]. Treatment with pioglitazone, a PPARγ agonist, increases both δ6-desaturase messenger RNA expression and activity while having no effect on stearoyl-coenzyme A desaturase 1 [33]. These differential effects suggest that PPARγ and ERK1/2 signaling pathways affect differently and may have inhibitory crosstalk effects on the genes expression of various desaturases [33].
The PPAR signaling pathway represents one of the most extensively studied dyslipidemia-associated signaling networks, with each isoform contributing to distinct aspects of lipid homeostasis [29]. PPARα activation promotes cholesterol conversion and fatty acid oxidation, PPARβ/δ regulates substrate utilization and oxidative stress reduction, while PPARγ enhances lipid storage and glucose metabolism [29] [32]. The products of stearoyl-coenzyme A desaturase 1, particularly oleate and palmitoleate, can serve as endogenous ligands for these receptors, creating feedback mechanisms that fine-tune metabolic responses [34] [39] [35].
PPAR Isoform | Primary Function | Tissue Distribution | Target Genes | Metabolic Role |
---|---|---|---|---|
PPARα | Fatty acid oxidation | Liver, skeletal muscle, kidney, heart | CPT1, ACOX, CYP7A1 | Promotes β-oxidation |
PPARβ/δ | Lipid oxidation and cell proliferation | Ubiquitous | SCD1, fatty acid oxidation genes | Regulates substrate utilization |
PPARγ | Adipogenesis and glucose uptake | Adipose tissue, liver (lower levels) | Lipogenic genes, glucose transporters | Enhances lipid storage |
Component | Location | Function | Regulation | Tissue Specificity |
---|---|---|---|---|
CPT1A | Outer mitochondrial membrane | Rate-limiting fatty acid oxidation | Inhibited by malonyl-CoA | Liver, kidney |
CPT1B | Outer mitochondrial membrane | Muscle-specific fatty acid oxidation | Inhibited by malonyl-CoA | Heart, skeletal muscle, brown adipose |
CPT1C | Brain, testis | Brain-specific functions | Unknown regulation | Brain, reproductive tissues |
CPT2 | Inner mitochondrial membrane | Carnitine removal | Not directly regulated | Ubiquitous |
Carnitine shuttle | Intermembrane space | Fatty acid transport | Coordinated transport | All tissues |